2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
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Overview
Description
2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolinone: A simpler analog with similar core structure but different substituents.
3-(4-Methyl-2-pyridyl)quinazolinone: Another analog with variations in the substituents on the quinazolinone core.
Uniqueness
2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-9-16(10-8-14)20-23-18-6-4-3-5-17(18)21(25)24(20)19-13-15(2)11-12-22-19/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWMYZYOBOOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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